2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide
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Description
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H19ClN2O2S and its molecular weight is 434.94. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Interactions
A study by Saravanan et al. (2016) analyzed the molecular structure of a similar acetamide compound, highlighting the intermolecular interactions such as C—H⋯O, which form chains in the crystal structure, suggesting potential for detailed structural analysis and application in material science (Saravanan et al., 2016).
Antibacterial and Antitumor Activities
Derivatives of thiazolyl acetamides, including structures similar to the compound , have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, showing moderate to good efficacy (Desai et al., 2008). This suggests potential applications in developing new antibacterial agents.
Additionally, certain thiazolyl acetamide compounds have demonstrated antitumor activities, indicating the possibility of this compound class in cancer research. These compounds have been evaluated in vitro against various human tumor cell lines, with some showing considerable activity (Yurttaş et al., 2015).
Spectroscopic Analysis and Quantum Chemical Calculations
Viji et al. (2020) conducted a comprehensive study on a closely related compound, examining its molecular structure through quantum chemical methods and vibrational spectral techniques. This included antimicrobial activity screenings, revealing antifungal and antibacterial effects. Molecular docking was utilized to explore interactions with proteins, highlighting the compound's potential in drug design and discovery (Viji et al., 2020).
Design and Synthesis for Pharmacological Applications
Research by Patel et al. (2013) involved designing and synthesizing thiazolidinone derivatives, including compounds with structural similarities, for pharmacological evaluation. These compounds were assessed for their antimicrobial activity and showed promise as potential therapeutic agents (Patel et al., 2013).
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2S/c1-29-20-13-11-19(12-14-20)26-22(28)15-21-23(16-5-3-2-4-6-16)27-24(30-21)17-7-9-18(25)10-8-17/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCTWEFQBFOUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.